molecular formula C15H12INO2S B8649671 |A-Tosyl-(3-iodomethylbenzyl)isocyanide

|A-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No.: B8649671
M. Wt: 397.2 g/mol
InChI Key: REXPMIVBYJLNBR-UHFFFAOYSA-N
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Description

A-Tosyl-(3-iodomethylbenzyl)isocyanide is a derivative of tosylmethyl isocyanide (TosMIC), a versatile reagent in organic synthesis. The compound features a 3-iodomethylbenzyl substituent attached to the TosMIC core (p-toluenesulfonylmethyl isocyanide). Its structure combines the electron-withdrawing tosyl group, the reactive isocyanide functional group, and an iodine atom at the benzyl position, which confers unique reactivity and coordination properties. This compound is particularly valuable in multicomponent reactions (MCRs) and cycloadditions, where the iodine atom can act as a leaving group or participate in halogen-bonding interactions .

Properties

Molecular Formula

C15H12INO2S

Molecular Weight

397.2 g/mol

IUPAC Name

1-iodo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene

InChI

InChI=1S/C15H12INO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3

InChI Key

REXPMIVBYJLNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)I)[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs include:

A-Tosyl-(4-fluorobenzyl)isocyanide (CAS 165806-95-1): Substituted with a fluorine atom at the para position of the benzyl group .

1-Bromo-3-[isocyano(4-methylbenzenesulfonyl)methyl]benzene (CAS 655256-70-5): Features a bromine atom at the meta position .

1-((Isocyano(p-tolyl)methyl)sulfonyl)-4-methylbenzene: Contains a methyl group on the benzyl ring .

Table 1: Structural and Electronic Comparison

Compound Substituent (Position) Molecular Weight Dipole Moment (D)* Key Electronic Effects
A-Tosyl-(3-iodo)benzyl I (meta) 437.24 ~3.8–4.0 Polarizable iodine enhances electrophilicity
A-Tosyl-(4-fluoro)benzyl F (para) 289.33 ~4.2 Electron-withdrawing, increases dipole
3-Bromo analog Br (meta) 350.23 ~3.9 Moderate leaving group ability
Methyl-substituted analog CH₃ (para) 317.38 ~3.5 Electron-donating, reduces reactivity

*Dipole moments estimated based on phenyl isocyanide (3.44 D) and benzonitrile (4.51 D) benchmarks .

Reactivity in Organic Reactions

  • Nucleophilic Substitution : The 3-iodo substituent in A-Tosyl-(3-iodomethylbenzyl)isocyanide facilitates nucleophilic displacement reactions due to iodine’s large atomic radius and weak C-I bond. This contrasts with the 4-fluoro analog, where fluorine’s strong C-F bond limits substitution .
  • Cycloadditions : In van Leusen oxazole synthesis, the iodine substituent may sterically hinder reactions compared to smaller groups (e.g., F or CH₃). However, its polarizability can stabilize transition states in [3+2] cycloadditions .
  • Coordination Chemistry : The 3-iodo group enhances metal coordination in radiopharmaceuticals. For example, iodine’s size improves interactions with technetium cores (e.g., [⁹⁹ᵐTc]Tc(I)+), critical in SPECT imaging agents .

Material Science

  • SERS Probes : The 3-iodo group’s polarizability enhances surface-enhanced Raman spectroscopy (SERS) signals when adsorbed on metallic surfaces, outperforming fluorine or methyl analogs .

Preparation Methods

Tosylation of 3-Iodomethylbenzylamine

The initial step involves introducing the tosyl group to 3-iodomethylbenzylamine. This is achieved through a nucleophilic substitution reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3_3N). The reaction proceeds under anhydrous conditions to minimize hydrolysis of TsCl.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C (controlled to prevent exothermic side reactions).

  • Molar Ratios : 1:1.2 (amine:TsCl) with 2 equivalents of Et3_3N.

Work-up Protocol :

  • Quench with ice-cold water to neutralize excess TsCl.

  • Extract with DCM, wash with 5% HCl (to remove unreacted amine), followed by saturated NaHCO3_3 and brine.

  • Dry over anhydrous Na2_2SO4_4 and concentrate under reduced pressure.

Yield : 75–85% after purification via flash chromatography (hexane/EtOAc gradient).

Isocyanide Formation via Dehydration

The tosylated intermediate undergoes dehydration to form the isocyanide group. This step employs phosphorus oxychloride (POCl3_3) and Et3_3N, following a modified Hilbert-Johnson reaction.

Reaction Mechanism :

  • Activation : POCl3_3 reacts with the formamide derivative (generated in situ) to form an imidoyl chloride intermediate.

  • Dehydration : Et3_3N abstracts a proton, facilitating the elimination of HCl and formation of the isocyanide.

Critical Parameters :

  • Solvent : THF or DMF.

  • Temperature : 0°C during POCl3_3 addition, warming to 25°C for completion.

  • Molar Ratios : 1:2:6 (intermediate:POCl3_3:Et3_3N).

Purification :

  • Column chromatography (silica gel, hexane/EtOAc 4:1) isolates the product as a pale-yellow solid.

Yield : 60–70%.

Optimization and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for the tosylation step, reducing reaction time from hours to minutes. Key advancements include:

Solvent Selection

  • THF vs. DMF : THF offers better temperature control, while DMF accelerates reaction rates but complicates purification.

Base Compatibility

  • Et3_3N vs. K2_2CO3_3 : Et3_3N provides superior kinetics but requires strict moisture control.

Comparative Data :

ParameterEt3_3N (Batch)K2_2CO3_3 (Flow)
Reaction Time (h)20.5
Yield (%)8578
Purity (%)9995

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Analysis

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 7.75 (d, 2H, tosyl aromatic), 7.35 (d, 2H, benzyl aromatic), 4.45 (s, 2H, CH2_2I), 2.45 (s, 3H, tosyl CH3_3).

  • IR : Isocyanide stretch at 2120 cm1^{-1}.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Moisture Sensitivity

  • Issue : Isocyanide degradation via hydrolysis.

  • Solution : Conduct reactions under nitrogen atmosphere with molecular sieves.

Byproduct Formation

  • Issue : Over-tosylation or iodomethyl group oxidation.

  • Solution : Strict stoichiometric control and low-temperature processing.

Emerging Methodologies

Recent research explores electrochemical synthesis as a greener alternative. Preliminary results show 65% yield using a platinum anode and constant current .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for A-Tosyl-(3-iodomethylbenzyl)isocyanide, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves sequential functionalization of benzyl derivatives. First, tosylation of the benzyl amine generates the tosyl-protected intermediate, followed by iodomethylation at the 3-position. The isocyanide group is introduced via dehydration of a formamide precursor or via the Hofmann isocyanide synthesis. Purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Characterization requires 1^1H/1313C NMR to confirm substituent positions, IR for isocyanide stretching (~2100–2150 cm1^{-1}), and HRMS for molecular mass validation. Stability tests under inert atmospheres (argon) are critical due to moisture sensitivity .

Q. How should researchers handle and store A-Tosyl-(3-iodomethylbenzyl)isocyanide to prevent degradation?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under anhydrous conditions (desiccator with P2_2O5_5) at –20°C in amber vials minimizes decomposition. Handling in gloveboxes or Schlenk lines under nitrogen/argon is advised. Regular NMR monitoring of stored samples ensures integrity. Avoid prolonged exposure to light, as iodomethyl groups may undergo photolytic cleavage .

Q. What role does A-Tosyl-(3-iodomethylbenzyl)isocyanide play in multicomponent reactions (MCRs)?

  • Methodological Answer : The isocyanide acts as a versatile MCR component, enabling Ugi-type reactions to synthesize peptidomimetics or heterocycles. For example, reacting with aldehydes, amines, and carboxylic acids forms α-acyloxy amides. The 3-iodomethyl group can serve as a latent electrophile for post-MCR modifications (e.g., Suzuki coupling). Optimize solvent polarity (e.g., dichloromethane or methanol) and stoichiometry (1.2–1.5 equiv. isocyanide) to suppress side reactions like dimerization .

Advanced Research Questions

Q. How does the 3-iodomethyl substituent enhance the utility of this isocyanide in transition-metal-catalyzed reactions?

  • Methodological Answer : The iodine atom facilitates palladium-catalyzed cross-couplings (e.g., Heck, Sonogashira) post-MCR. For instance, after Ugi reactions, the iodomethyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs. Kinetic studies (GC-MS monitoring) reveal that electron-deficient aryl partners yield higher coupling efficiency. The tosyl group stabilizes intermediates via resonance, reducing β-hydride elimination .

Q. What challenges arise when integrating A-Tosyl-(3-iodomethylbenzyl)isocyanide into SERS-based analytical workflows?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) requires adsorption onto Au/Ag nanoparticles. The isocyanide’s lone pair binds to metal surfaces, but the bulky tosyl and iodomethyl groups may hinder orientation. Pre-functionalize nanoparticles with thiolated linkers to anchor the isocyanide. Use multivariate analysis (e.g., PCA) to deconvolute overlapping Raman bands from co-adsorbed species. Signal reproducibility depends on nanoparticle morphology (e.g., star-shaped Au NPs enhance hotspots) .

Q. Can computational methods predict the regioselectivity of A-Tosyl-(3-iodomethylbenzyl)isocyanide in cycloaddition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict regioselectivity. For example, in [4+1] cycloadditions with ketones, the iodomethyl group’s steric bulk directs attack to the less hindered position. Solvent effects (PCM model) and charge distribution (NPA analysis) further refine predictions. Validate computational results with kinetic isotope effect (KIE) studies .

Q. How does the electronic nature of A-Tosyl-(3-iodomethylbenzyl)isocyanide influence its reactivity in radical-mediated transformations?

  • Methodological Answer : The isocyanide’s electron-withdrawing tosyl group stabilizes radical intermediates. In photoredox catalysis (e.g., with Ru(bpy)32+_3^{2+}), visible light irradiation generates cyanomethyl radicals via single-electron transfer. EPR spectroscopy with spin traps (e.g., TEMPO) confirms radical formation. Competitor experiments with deuterated analogs quantify kinetic isotope effects, revealing rate-determining H-atom abstraction steps .

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